UZH1a was derived from a structure-based drug discovery approach aimed at identifying inhibitors of METTL3. The compound is classified as a small molecule inhibitor and is notable for its selectivity against other protein methyltransferases, which enhances its potential for use in biochemical assays and cellular studies .
The synthesis of UZH1a involves several steps, primarily focusing on the separation of its enantiomers. The racemic mixture of UZH1 was subjected to preparative high-performance liquid chromatography (HPLC) on a chiral column, allowing for the isolation of UZH1a from its less active enantiomer, UZH1b .
The synthesis strategy included:
The molecular structure of UZH1a has been elucidated through X-ray crystallography, revealing its binding interactions with the METTL3 enzyme. The compound's molecular formula is C_28H_36N_4O_4S, with a molecular weight of approximately 558 g/mol. The structure includes specific functional groups that facilitate its interaction with the SAM-binding site of METTL3, contributing to its selectivity .
Key structural features include:
UZH1a primarily functions by inhibiting the methylation reaction catalyzed by METTL3. This inhibition leads to decreased levels of m6A modification on target RNA molecules. The biochemical assays used to assess this activity include:
The compound's ability to modulate m6A levels has been validated across various cell lines, demonstrating its potential utility in research and therapeutic contexts.
Experimental data indicate that treatment with UZH1a results in:
UZH1a possesses several favorable physicochemical properties that enhance its suitability for biological applications:
These properties contribute to UZH1a's effectiveness as a cell-permeable inhibitor suitable for in vivo studies.
UZH1a has significant potential applications in various fields of biomedical research:
METTL3 (methyltransferase-like 3) is the catalytic core of the multiprotein m^6^A methyltransferase complex (MTC) responsible for depositing N^6^-methyladenosine (m^6^A), the most abundant internal mRNA modification in eukaryotic cells. This complex includes METTL14 (a catalytically inactive but structurally essential subunit) and adaptor proteins like WTAP, which localize the complex to nuclear speckles [7] [5]. METTL3 contains a Rossmann fold that binds the methyl donor S-adenosyl methionine (SAM) through a conserved DPPW motif, enabling methyl transfer to adenosine in DRACH motifs (D = A/G/U; R = A/G; H = A/C/U) [7] [5] [10]. The m^6^A modification dynamically regulates RNA metabolism—including splicing, nuclear export, translation, and decay—by recruiting reader proteins such as YTHDF1-3 and YTHDC1-2 [3] [9]. This epitranscriptomic control impacts fundamental cellular processes, positioning METTL3 as a master regulator of gene expression.
METTL3 exhibits context-dependent oncogenic roles across cancer types. In acute myeloid leukemia (AML), METTL3 is frequently overexpressed and drives leukemogenesis by enhancing the translation of oncogenes (e.g., SP1, BRD4, and MYC) through m^6^A-dependent mechanisms [2] [5]. Mechanistically:
The dependence of cancer cells on METTL3-mediated epitranscriptomic dysregulation provides a strong rationale for pharmacological inhibition. Key advantages include:
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9